

Crystal Structure of 4-Amino-1H-pyrazole-3-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Amino-1H-pyrazole-3-carboxylic acid

Cat. No.: B040762

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, a definitive crystal structure for **4-Amino-1H-pyrazole-3-carboxylic acid** has not been publicly deposited. This guide provides a comprehensive overview based on the crystallographic data of closely related pyrazole derivatives and established methodologies for synthesis and crystallization. The provided protocols and expected data serve as a robust framework for researchers aiming to elucidate the crystal structure of this compound.

Introduction

4-Amino-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole scaffold is a cornerstone in the development of various therapeutic agents, and understanding the three-dimensional arrangement of its derivatives is paramount for structure-based drug design. This technical guide outlines the probable methodologies for the synthesis, crystallization, and crystallographic analysis of **4-Amino-1H-pyrazole-3-carboxylic acid**, supported by data from structurally analogous compounds.

Synthesis and Crystallization Protocols

The synthesis of 4-aminopyrazole derivatives can be approached through various established routes. A common method involves the reduction of a nitro group precursor. The subsequent

crystallization is a critical step for obtaining high-quality single crystals suitable for X-ray diffraction.

Proposed Synthesis of 4-Amino-1H-pyrazole-3-carboxylic acid

A likely synthetic route starts from 4-nitro-1H-pyrazole-3-carboxylic acid.

Experimental Protocol:

- Starting Material: 4-nitro-1H-pyrazole-3-carboxylic acid.
- Reduction: The nitro group can be reduced to an amine group using standard reduction methods, such as catalytic hydrogenation (e.g., using Pd/C as a catalyst under a hydrogen atmosphere) or chemical reduction (e.g., using tin(II) chloride in hydrochloric acid).
- Work-up and Purification: Following the reduction, the reaction mixture is neutralized, and the product is extracted. Purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

Crystallization Protocols for Pyrazole Derivatives

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The methods of slow evaporation, vapor diffusion, and cooling are commonly employed for small organic molecules. Based on successful crystallizations of similar compounds, the following protocols are recommended.

Protocol 1: Slow Evaporation

- Dissolve the purified **4-Amino-1H-pyrazole-3-carboxylic acid** in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents like THF-MeOH) to near saturation.
- Filter the solution to remove any particulate matter.
- Loosely cover the container to allow for slow evaporation of the solvent at room temperature.
- Monitor for crystal growth over several days to weeks.

Protocol 2: Alkaline Hydrolysis and Recrystallization (adapted from a similar compound)

This method is adapted from the synthesis of 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid.

- If starting from an ester of **4-Amino-1H-pyrazole-3-carboxylic acid**, dissolve the ester in a mixture of THF and Methanol.
- Add an aqueous solution of NaOH and heat the mixture (e.g., at 333 K for 4 hours).
- Remove the organic solvents under reduced pressure.
- Acidify the residue with HCl at a low temperature (e.g., 273 K) to precipitate the carboxylic acid.
- Filter the solid, wash with water, and then recrystallize from a solvent like ethanol to obtain single crystals.

Crystallographic Data of Related Compounds

The following tables summarize the crystallographic data for several pyrazole derivatives with similar structural features to **4-Amino-1H-pyrazole-3-carboxylic acid**. This data provides a reference for the expected unit cell parameters and crystal system.

Table 1: Crystallographic Data for 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid

Parameter	Value
Chemical Formula	C ₇ H ₉ N ₃ O ₂
Molecular Weight	167.17
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	8.966 (2)
b (Å)	8.531 (2)
c (Å)	10.266 (2)
β (°)	95.57 (3)
Volume (Å ³)	781.5 (3)
Z	4
Temperature (K)	113 (2)
Radiation	Mo Kα

Table 2: Crystallographic Data for 4-chloro-1H-pyrazole-3-carboxylic acid

Parameter	Value
Chemical Formula	C ₄ H ₃ ClN ₂ O ₂
Crystal System	Monoclinic
Space Group	C2/c
a (Å)	25.4370 (17)
b (Å)	6.9155 (5)
c (Å)	13.0629 (7)
β (°)	110.558 (6)
Volume (Å ³)	2151.6 (3)
Z	16
Temperature (K)	293

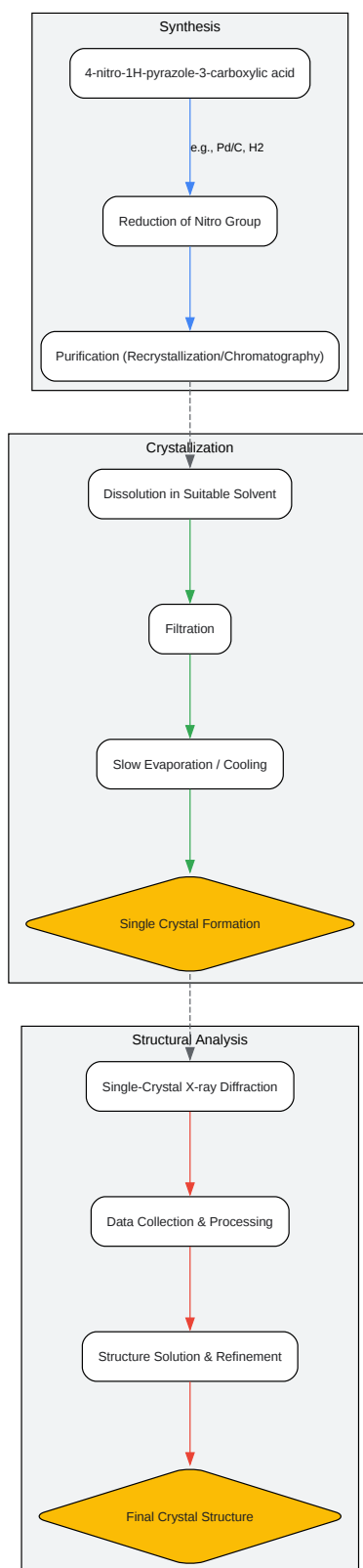
Table 3: Crystallographic Data for 3-amino-N'-hydroxy-1H-pyrazole-4-carboximidamide

Parameter	Value
Chemical Formula	C ₄ H ₇ N ₅ O
Crystal System	Monoclinic
Space Group	P2 ₁
a (Å)	4.855 (3)
b (Å)	9.026 (5)
c (Å)	7.092 (4)
β (°)	103.267 (7)
Volume (Å ³)	302.5 (3)
Z	2
Temperature (K)	296 (2)

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and crystal structure determination of **4-Amino-1H-pyrazole-3-carboxylic acid**.



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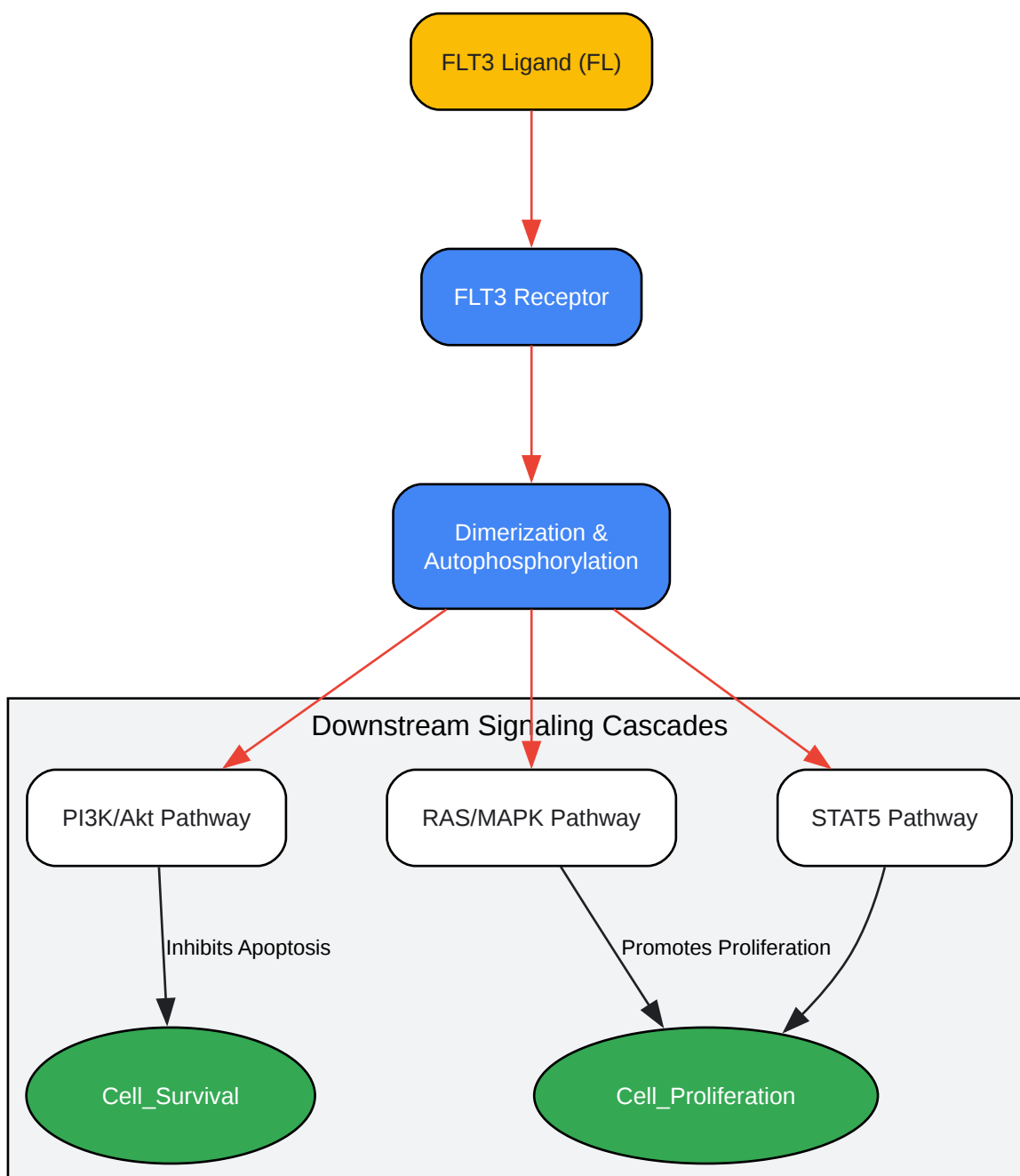
Generalized workflow for synthesis and crystal structure determination.

Relevant Signaling Pathways in Drug Development

Derivatives of **4-Amino-1H-pyrazole-3-carboxylic acid** have been investigated as potent inhibitors of kinases involved in cancer, such as Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases 2 and 4 (CDK2/4). Understanding these pathways is crucial for drug development professionals.

FLT3 Signaling Pathway

Mutations in FLT3 are common in Acute Myeloid Leukemia (AML). Constitutive activation of the FLT3 receptor leads to the activation of downstream signaling cascades that promote cell proliferation and survival.



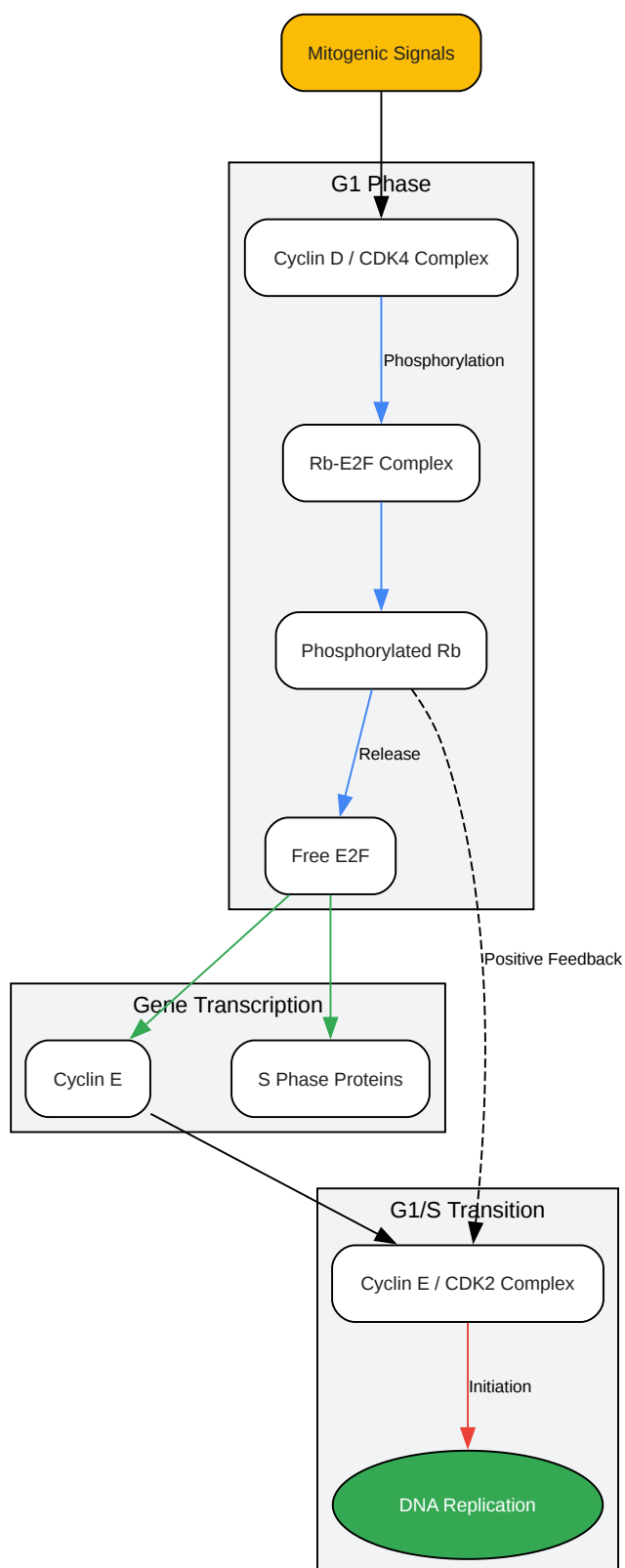
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Simplified FLT3 signaling pathway in hematopoietic cells.

CDK2/4 Signaling Pathway in Cell Cycle Progression

CDK4 and CDK2 are key regulators of the G1 to S phase transition in the cell cycle. Their aberrant activity is a hallmark of many cancers, making them attractive targets for therapeutic

intervention.



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Role of CDK2 and CDK4 in the G1/S cell cycle transition.

Conclusion

While the definitive crystal structure of **4-Amino-1H-pyrazole-3-carboxylic acid** remains to be elucidated, this guide provides a comprehensive framework for its synthesis, crystallization, and structural analysis. By leveraging the established protocols and crystallographic data from closely related compounds, researchers are well-equipped to pursue the determination of its three-dimensional structure. Such an achievement would be a valuable contribution to the field of medicinal chemistry, enabling more precise structure-based design of novel therapeutics targeting critical pathways in diseases like cancer.

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